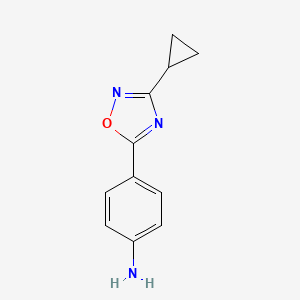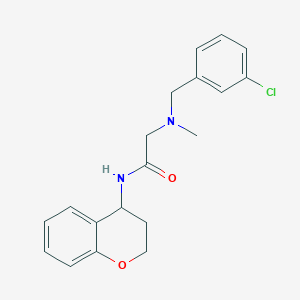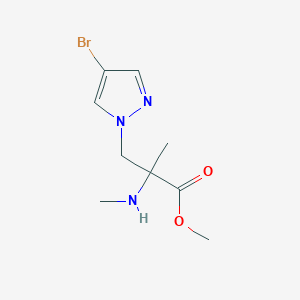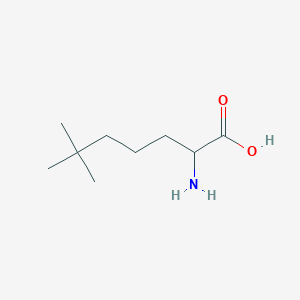
2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in medicinal chemistry. The fluorine atom attached to the phenol ring further enhances its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol typically involves the formation of the thiazole ring followed by the introduction of the fluorophenol moiety. One common method involves the reaction of 2-aminothiazole with 4-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of corresponding amines or reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
2-Amino-1,3-thiazole: Lacks the fluorophenol moiety, resulting in different chemical and biological properties.
4-Fluorophenol: Lacks the thiazole ring, leading to distinct reactivity and applications.
2-(2-Amino-1,3-thiazol-4-yl)phenol: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)-4-fluorophenol is unique due to the combination of the thiazole ring and the fluorophenol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and application.
特性
分子式 |
C9H7FN2OS |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)-4-fluorophenol |
InChI |
InChI=1S/C9H7FN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChIキー |
MVFAUSIPFTWETD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)




![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)




![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
